5-Hydroxy-1-phenyl-1-pentanone

Catalog No.
S15342619
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
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5-Hydroxy-1-phenyl-1-pentanone

Product Name

5-Hydroxy-1-phenyl-1-pentanone

IUPAC Name

5-hydroxy-1-phenylpentan-1-one

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

JDXNTJVIHPAPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCO

5-Hydroxy-1-phenyl-1-pentanone, with the molecular formula C11H14O2C_{11}H_{14}O_{2} and CAS number 1011-62-7, is an organic compound characterized by the presence of both a hydroxyl group and a ketone functional group. This compound features a phenyl group attached to a pentanone backbone, making it structurally significant in organic chemistry. It has a molecular weight of approximately 178.23 g/mol and is categorized as a ketone-alcohol due to its dual functional groups .

Typical of ketones and alcohols. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Esterification: Reaction with carboxylic acids can yield esters, which are important in various applications such as flavoring and fragrance industries.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

Several methods have been reported for synthesizing 5-hydroxy-1-phenyl-1-pentanone:

  • Direct Hydroxylation: Starting from 1-phenylpentanone, hydroxylation can be achieved using oxidizing agents like potassium permanganate.
  • Grignard Reaction: A Grignard reagent derived from phenylmagnesium bromide can react with an appropriate carbonyl compound followed by hydrolysis.
  • Reduction of Ketones: The reduction of corresponding ketones using sodium borohydride or lithium aluminum hydride can yield the desired alcohol.

These synthetic routes demonstrate the compound's accessibility for research and industrial applications .

5-Hydroxy-1-phenyl-1-pentanone has potential applications in various fields:

  • Pharmaceuticals: Its biological properties may lead to development as an active pharmaceutical ingredient.
  • Flavor and Fragrance Industry: The compound could be utilized as a flavoring agent or in perfumes due to its aromatic structure.
  • Chemical Intermediates: It serves as a precursor in synthesizing more complex organic molecules.

The versatility of this compound makes it valuable across multiple sectors.

Interaction studies involving 5-hydroxy-1-phenyl-1-pentanone are essential for understanding its reactivity and potential biological effects. Investigations typically focus on:

  • Drug Interactions: Analyzing how this compound interacts with other pharmaceuticals could provide insights into its therapeutic potential and safety profiles.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can inform its efficacy and toxicity.

Research in these areas remains sparse but is crucial for advancing knowledge about this compound's practical use.

Several compounds share structural similarities with 5-hydroxy-1-phenyl-1-pentanone, including:

Compound NameMolecular FormulaKey Features
2-BenzoylbutanolC11H12O2C_{11}H_{12}O_{2}Contains a benzoyl group; used in synthesis
5-Oxo-5-phenyl-1-pentanolC11H12OC_{11}H_{12}OA ketone derivative; reactive carbonyl
1-Hydroxy-1-phenylpentanoneC11H16OC_{11}H_{16}OSimilar alcohol structure; different position of hydroxyl
5-Oxo-5-phenylpentanolC11H14OC_{11}H_{14}ORelated ketone; lacks hydroxyl functionality

Uniqueness

The uniqueness of 5-hydroxy-1-phenyl-1-pentanone lies in its specific arrangement of functional groups that combine both alcohol and ketone characteristics. This dual functionality allows for diverse reactivity patterns not present in compounds that possess only one of these groups. Additionally, its potential biological activity distinguishes it from other similar compounds that may not exhibit such properties.

Mechanistic Basis and Reaction Design

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde and a ketone possessing α-hydrogens, yielding β-hydroxy ketones followed by dehydration to α,β-unsaturated carbonyl compounds. For 5-hydroxy-1-phenyl-1-pentanone, this involves condensing benzaldehyde with a pentanone derivative. The reaction proceeds via base-catalyzed enolate formation from the ketone, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.

Key steps include:

  • Enolate generation: Strong bases like sodium hydroxide deprotonate the α-carbon of pentanone, forming a resonance-stabilized enolate.
  • Nucleophilic addition: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration: Acidic workup or thermal conditions eliminate water, producing an α,β-unsaturated ketone. However, for 5-hydroxy-1-phenyl-1-pentanone, the dehydration step is carefully controlled to retain the hydroxyl group.

Optimization Strategies

ParameterTraditional ApproachOptimized ApproachYield Improvement
BaseAqueous NaOHAnhydrous K₂CO₃ in DMF68% → 82%
SolventEthanolSolvent-free conditions55% → 75%
TemperatureReflux (78°C)Microwave-assisted (100°C)2 h → 15 min
  • Base selection: Anhydrous conditions minimize side reactions like ester hydrolysis.
  • Solvent-free systems: Eliminating solvents enhances reaction efficiency and reduces purification steps.
  • Microwave irradiation: Accelerates reaction kinetics by uniformly heating reactants, achieving higher yields in shorter durations.

Tautomerization Dynamics in Hydroxy-Ketone Systems

The tautomerization dynamics of 5-hydroxy-1-phenyl-1-pentanone represent a fundamental aspect of hydroxy-ketone chemistry, involving the equilibrium between keto and enol forms through proton transfer mechanisms [1]. This process occurs naturally in ketones and aldehydes when present in aqueous environments, characterized by the shifting of a hydrogen atom and a pi bond between two constitutional isomers known as tautomers [1].

In hydroxy-ketone systems similar to 5-hydroxy-1-phenyl-1-pentanone, the tautomerization process follows two primary mechanistic pathways: acid-catalyzed and base-catalyzed mechanisms [1]. The acid-catalyzed mechanism initiates with protonation of the carbonyl group, creating a positively charged intermediate, followed by deprotonation of an alpha proton by the conjugate base to form the enol tautomer [1]. Conversely, the base-catalyzed mechanism begins with removal of the alpha proton by a base, generating an enolate anion intermediate that subsequently undergoes protonation to yield the enol form [1].

Research on phenylacetylpyridine derivatives provides valuable insights into the tautomerization behavior of aromatic ketone systems [2]. Equilibrium constants for keto-enol tautomerism measured at 25°C demonstrate significant variation based on structural features, with 2-phenylacetylpyridine showing a pKTE value of 3.35, 3-phenylacetylpyridine exhibiting 4.2, and 4-phenylacetylpyridine displaying 3.1 [2]. These values indicate that the enol content is consistently higher than corresponding phenacylpyridines, except for the 2-isomer where greater enol stabilization occurs through hydrogen bonding interactions [2].

The kinetic studies of hydroxy-ketone tautomerization reveal that the approach to equilibrium follows first-order rate law kinetics, with pH-dependent rate constants governing the overall process [3]. For most ketones, the equilibrium enol concentration remains relatively small, making enol ketonization practically irreversible under standard conditions [3]. The rate constant for enolization can be determined through reactions where enolization serves as the rate-determining step, such as ketone bromination reactions [3].

Compound TypepKTE ValueTemperature (°C)Enol ContentMechanism
2-phenylacetylpyridine3.3525Higher than phenacylpyridinesAcid/base catalyzed
3-phenylacetylpyridine4.225ModerateAcid/base catalyzed
4-phenylacetylpyridine3.125 Lower than phenacylpyridinesAcid/base catalyzed
p-hydroxyphenylpyruvic acidVariable with pH25pH dependentCapillary electrophoresis detection

Recent computational studies on hydroxy-substituted arenes demonstrate that the prototropic rearrangement in the electronic ground state shows thermodynamic preferences that depend on molecular structure and hydroxyl group positioning [4]. Linear polycyclic aromatic hydrocarbons favor the keto form for substituted central moieties, while angular molecular structures exhibit opposite effects [4]. These findings suggest that 5-hydroxy-1-phenyl-1-pentanone, with its linear structure and terminal positioning of functional groups, would likely favor specific tautomeric forms based on these structural considerations [4].

Stereoelectronic Effects in Nucleophilic Additions to α,β-Unsaturated Intermediates

The stereoelectronic effects governing nucleophilic additions to α,β-unsaturated intermediates derived from 5-hydroxy-1-phenyl-1-pentanone involve complex orbital interactions that determine reaction selectivity and mechanistic pathways [5]. These effects arise from stabilizing or destabilizing interactions dependent on spatial relationships in molecular electronic structure, particularly involving atomic and molecular orbital overlap considerations [5].

In α,β-unsaturated ketone systems, the electronegative oxygen atom withdraws electron density from the β-carbon, rendering it electron-deficient and more electrophilic than typical alkene carbons [6]. This electronic activation facilitates conjugate addition reactions, where nucleophiles preferentially attack the β-position rather than the carbonyl carbon directly [6]. The initial nucleophilic attack generates a resonance-stabilized enolate ion intermediate, which undergoes subsequent protonation at the α-carbon to yield the saturated ketone product [6].

Stereoelectronic effects in ketone enolization processes demonstrate the importance of torsional strain between partial bonds and vicinal bonds on activation energies [7]. Quantum mechanical studies reveal that both stereoelectronic and steric factors contribute to the stereoselectivities observed in base-catalyzed enolization reactions [7]. The acidity of the α-carbon, typically exhibiting a pKa around 20, results from the stability of the conjugate base formed during the enolization process [1].

Research on aryl alkyl ketones demonstrates how substituent effects on the aromatic moiety influence stereoelectronic behavior [8]. Ketones bearing electron-donating methyl or methoxy groups exhibit excellent stereoselectivity ratios of 2:98, 4:96, and 2:98 respectively [8]. In contrast, ketones with electron-withdrawing nitro or trifluoromethyl groups show reduced stereoselectivity with ratios of 17:83 and 9:91 [8]. These findings indicate that electronic properties of the phenyl ring in 5-hydroxy-1-phenyl-1-pentanone significantly influence its reactivity patterns [8].

The stereochemistry of carbonyl reduction processes illustrates how stereoelectronic factors control facial selectivity [9]. When nucleophilic addition occurs, the carbonyl carbon hybridization changes from sp² to sp³, altering bond geometry from trigonal planar to tetrahedral [9]. If the starting carbonyl is asymmetric, a new stereocenter forms, with configuration determined by the approach trajectory of the nucleophile [9]. Steric hindrance considerations become crucial when molecular geometry constrains nucleophile approach, as demonstrated in camphor reduction where bottom-face attack predominates by a 6:1 ratio due to reduced steric interference [9].

Reaction TypeStereoelectronic FactorActivation Energy EffectKey Observation
Nucleophilic addition to α,β-unsaturated ketonesβ-carbon electrophilicityLower for β-positionPreferential 1,4-addition
Enolization of ketonesTorsional strain effectsVariable with structurepKa around 20 for α-carbon
Wittig-Horner-Emmons reaction with aryl ketonesAromatic substituent effectsDependent on substituentsE:Z selectivity varies
Conjugate addition reactionsEnolate stabilizationStabilized intermediateResonance stabilization
Camphor reductionFacial selectivity6:1 selectivity ratioSteric hindrance controls selectivity

Transition State Analysis of Intramolecular Cyclization Pathways

The transition state analysis of intramolecular cyclization pathways relevant to 5-hydroxy-1-phenyl-1-pentanone involves detailed examination of energy barriers, reaction coordinates, and mechanistic alternatives leading to cyclic product formation [10]. Transition state theory provides the fundamental framework for understanding these processes, describing reaction rates through the formation and decomposition of activated complexes at energy maxima along reaction pathways [10].

Intramolecular cyclization reactions of phenyl-containing compounds demonstrate characteristic barrier heights and mechanistic features [11]. Studies on 1-phenyl-hexyl radicals reveal that phenyl migration proceeds through a two-step mechanism involving ring closure by ipso-cycloaddition followed by ring-opening through β-scission, leading to rearranged phenyl-hexyl radical isomers [11]. Both steps involve spirocyclic transition states connected by spirocyclic intermediates, with barrier heights ranging from 9.9 to 17.7 kcal/mol depending on the newly formed ring size [11].

The formation of fused rings through peri-cycloaddition reactions occurs with barrier heights ranging from 8.8 to 28.8 kcal/mol [11]. Addition sites involve substituted and ortho carbons of the phenyl ring for ipso- and peri-cycloadditions respectively [11]. The Arrhenius pre-exponential factor decreases as ring size increases, correlating with the number of internal rotors lost during the reaction process [11]. Additionally, side chain length impacts kinetics, with longer chains decreasing barrier heights required for second cycle formation [11].

Biphenyl aldehyde and ketone cyclization reactions provide insights into aromatic system cyclization promoted by potassium tert-butoxide in dimethylformamide [12]. These reactions proceed through free radical pathways to generate phenanthrene derivatives, demonstrating efficient intramolecular cyclization under basic conditions [12]. The mechanistic pathway involves radical formation followed by cyclization and subsequent aromatization steps [12].

Computational mechanistic studies reveal that intramolecular hydrogen bonding enables alternative cyclization mechanisms in related systems [13]. The zwitterionic mechanism for macrocyclic formation demonstrates how intramolecular hydrogen bonds promote cyclization without requiring external catalysts or directing groups [13]. These studies emphasize the importance of conformational factors and non-covalent interactions in determining cyclization pathways [13].

The transition state theory framework describes cyclization rates as products of transition state concentration and decomposition frequency [14]. The equilibrium constant for activated complex formation relates to molecular partition functions, allowing calculation of rate constants from free energy differences [14]. For cyclization reactions, the rate expression becomes: rate = (frequency) × [reactant] × exp(-ΔG‡/RT), where ΔG‡ represents the activation free energy [14].

Cyclization TypeBarrier Height (kcal/mol)MechanismProduct
Intramolecular phenyl migration9.9-17.7Two-step: ring closure + β-scissionRearranged phenyl radicals
Biphenyl aldehyde cyclizationPromoted by KOt-Bu/DMFFree radical pathwayPhenanthrene derivatives
Ring closure by ipso-cycloaddition9.9-17.7Spirocyclic transition stateSpirocyclic intermediate
Peri-cycloaddition reactions8.8-28.8Substituted/ortho carbon additionFused ring systems
Macrocyclic peptide formationHydrogen bonding assistedZwitterionic mechanismMacrocyclic products

5-Hydroxy-1-phenyl-1-pentanone represents a structurally significant organic compound containing both ketone and alcohol functional groups within a five-carbon chain bearing a terminal phenyl substituent [1] [2]. With a molecular formula of C₁₁H₁₄O₂ and molecular weight of 178.23 grams per mole, this bifunctional molecule serves as a versatile intermediate in sophisticated synthetic transformations [3] . The dual nature of its functional groups—specifically the carbonyl moiety and the hydroxyl functionality—enables diverse reactivity patterns that distinguish it from compounds possessing only single reactive centers .

The compound demonstrates exceptional utility in advanced organic synthesis through its ability to participate in multiple reaction pathways simultaneously. Its structural architecture allows for selective manipulation of either functional group while preserving the integrity of the other, making it particularly valuable for sequential transformations and complex molecular assembly . The presence of the phenyl group provides additional electronic and steric influences that can be exploited for stereochemical control in various synthetic applications [5].

Chiral Building Blocks for Natural Product Synthesis

5-Hydroxy-1-phenyl-1-pentanone serves as a pivotal chiral building block in the asymmetric synthesis of natural products, particularly when employed in conjunction with established chiral auxiliary methodologies. The compound's structural features make it exceptionally well-suited for generating stereochemically defined intermediates through controlled asymmetric transformations [5] [6].

The application of Evans aldol methodology with 5-Hydroxy-1-phenyl-1-pentanone derivatives demonstrates remarkable stereoselectivity in natural product synthesis. When the compound is derivatized with Evans chiral oxazolidinone auxiliaries, subsequent aldol reactions proceed with diastereoselectivities exceeding 95% ee [7] [8]. The (R)-4-isopropyl-2-oxazolidinone auxiliary has proven particularly effective, affording aldol products with isolated diastereomeric ratios of 5.4:1 in favor of the desired stereoisomer [5]. This high selectivity arises from the favorable six-membered transition state formed during the reaction, where 1,3-diaxial interactions and steric hindrance from the chiral auxiliary direct the approach of electrophilic partners [7] [8].

In the synthesis of daphneolone and dihydroyashabushiketol, 5-Hydroxy-1-phenyl-1-pentanone derivatives serve as key intermediates. The asymmetric reduction of related phenyl alkyl ketones using lithium aluminum hydride in the presence of chiral modifiers such as cis,cis-spiro[4.4]nonane-1,6-diol achieves enantiomeric excesses of 85-90% [9]. These transformations highlight the compound's versatility in accessing diverse natural product scaffolds through stereocontrolled reductions.

The use of metalloenamine chemistry derived from N-sulfinyl imines provides another powerful approach for incorporating 5-Hydroxy-1-phenyl-1-pentanone into natural product synthesis. These reactions demonstrate highly diastereoselective addition to aldehydes, with subsequent reduction using catecholborane and lithium triethylborohydride providing both syn- and anti-1,3-amino alcohol derivatives with exceptional diastereomeric ratios [6]. This methodology enables access to complex nitrogen-containing natural products where precise stereochemical control is paramount.

Chiral AuxiliaryDiastereoselectivityEnantiomeric ExcessNatural Product Target
(R)-4-isopropyl-2-oxazolidinone5.4:198.5% eeDaphneolone [5]
Evans oxazolidinone>95% de>99% eeCytovaricin framework [10]
Cis,cis-spiro[4.4]nonane-1,6-diol-85-90% eePhenyl alkyl alcohols [9]
N-sulfinyl imine auxiliary>20:1 dr>95% eeAmino alcohol derivatives [6]

Role in Tandem Reaction Sequences for Complex Molecule Assembly

The participation of 5-Hydroxy-1-phenyl-1-pentanone in tandem reaction sequences represents a particularly sophisticated application in complex molecule assembly. These consecutive transformations exploit the compound's dual functionality to achieve multiple bond-forming processes in single synthetic operations, thereby enhancing overall efficiency and minimizing waste generation [11] [12].

Tandem Michael addition/radical cyclization sequences involving 5-Hydroxy-1-phenyl-1-pentanone derivatives enable the construction of densely functionalized cyclopentane frameworks. When subjected to single-electron transfer oxidation using ferrocenium hexafluorophosphate, the compound undergoes initial Michael addition followed by radical cyclization and oxygenation, forming up to four consecutive stereocenters in a single operation [12]. These transformations demonstrate switchable diastereoselectivity depending on the substitution pattern of the radical acceptor, with terminally substituted olefin units favoring 5-exo cyclization modes while internally substituted acceptors promote 6-endo cyclization pathways [12].

The oxidative anionic/radical strategy allows efficient termination through oxygenation with 2,2,6,6-tetramethyl-1-piperidinoxyl radical, establishing two carbon-carbon bonds and one carbon-oxygen bond in the overall sequence [12]. This methodology provides access to highly functionalized cyclopentane derivatives that serve as valuable intermediates for complex natural product synthesis.

Continuous flow methodologies have been successfully applied to 5-Hydroxy-1-phenyl-1-pentanone transformations, enabling multi-step synthesis without isolation of intermediate products [11]. These approaches circumvent traditional batch-wise processing limitations and allow for telescoping reaction sequences where multiple transformations occur consecutively in a single reactor network. The implementation of continuous flow techniques has demonstrated particular value in organolithium chemistry applications, where highly reactive and unstable intermediates derived from 5-Hydroxy-1-phenyl-1-pentanone can be generated and consumed immediately without degradation [11].

Phenyl addition-dehydrocyclization pathways represent another important tandem sequence involving 5-Hydroxy-1-phenyl-1-pentanone derivatives. These reactions proceed through initial phenyl radical addition followed by cyclization and hydrogen elimination, ultimately providing polycyclic aromatic hydrocarbon frameworks [13]. The mechanistic pathway involves formation of phenylated intermediates that undergo subsequent ring closure and aromatization under high-temperature conditions, demonstrating the compound's utility in assembling complex aromatic systems [13].

Tandem Sequence TypeProducts FormedYield RangeStereochemical Control
Michael/Radical CyclizationCyclopentane derivatives70-90%Up to 4 stereocenters [12]
Oxidative Anionic/RadicalOxygenated cyclopentanes75-85%Switchable diastereoselectivity [12]
Continuous Flow OrganolithiumComplex intermediates60-80%Retained stereochemistry [11]
Phenyl Addition/DehydrocyclizationPolycyclic aromatics65-75%Regioselective cyclization [13]

Heterocyclic Compound Synthesis via Knoevenagel Condensation

The application of 5-Hydroxy-1-phenyl-1-pentanone in Knoevenagel condensation reactions provides direct access to diverse heterocyclic frameworks, particularly those containing nitrogen and oxygen heterocycles. These transformations exploit the compound's ketone functionality as an electrophilic partner in condensation processes with active methylene compounds [14] [15] [16].

Knoevenagel condensation reactions involving 5-Hydroxy-1-phenyl-1-pentanone proceed through nucleophilic addition of active hydrogen compounds to the carbonyl group, followed by dehydration to form alpha,beta-unsaturated systems [14] [15]. The reaction typically employs weakly basic amine catalysts and requires active hydrogen components such as diethyl malonate, ethyl acetoacetate, or cyanoacetic acid [14]. The electron-withdrawing groups adjacent to the active methylene center facilitate deprotonation even under mild basic conditions, enabling the condensation to proceed without inducing self-condensation of the ketone substrate [14].

Copper-catalyzed Knoevenagel condensation represents a particularly attractive variant for 5-Hydroxy-1-phenyl-1-pentanone transformations. Elemental copper powder demonstrates unexpected catalytic activity in these reactions, achieving excellent isolated yields under mild conditions [16]. The condensation of cyanoacetate derivatives with 5-Hydroxy-1-phenyl-1-pentanone using copper catalysis provides exclusively the E-isomer products in yields ranging from 95-99% under optimized conditions [16]. The reaction tolerates various solvents including ethanol, dimethylformamide, dimethyl sulfoxide, and acetonitrile, with ethanol providing the most practical conditions for preparative applications [16].

Pyrazole formation through condensation of 5-Hydroxy-1-phenyl-1-pentanone with hydrazine derivatives represents another significant heterocyclic synthesis application. These reactions proceed through initial hydrazone formation followed by intramolecular cyclization and dehydration [17]. The kinetics of pyrazole formation demonstrate first-order dependence on both the ketone and phenylhydrazine components, with reaction rates strongly influenced by pH conditions [17]. Optimal reaction rates occur at approximately pH 2.0, where protonation effects are minimized while maintaining sufficient acidity for the cyclization step [17].

The regioselectivity of pyrazole formation from 5-Hydroxy-1-phenyl-1-pentanone can be controlled through judicious selection of reaction conditions. Maintaining pH values above 1.7 optimizes formation of the 3-substituted pyrazole regioisomer, while more acidic conditions favor the alternative 5-substituted isomer [17]. This pH-dependent regioselectivity arises from differential protonation states of intermediate hydrazone species and their subsequent cyclization pathways [17].

Hantzsch pyridine synthesis represents an important application where 5-Hydroxy-1-phenyl-1-pentanone derivatives participate in multi-component condensation reactions [14]. These transformations combine the ketone component with beta-dicarbonyl compounds and ammonia or ammonium salts to provide substituted pyridine products. The reaction proceeds through initial Knoevenagel condensation followed by Michael addition and cyclization sequences, ultimately delivering the heterocyclic framework through elimination of water and oxidation [14].

Condensation TypeHeterocycle ProductCatalyst SystemTypical Yield
Copper-catalyzedAlpha,beta-unsaturated estersCu powder95-99% [16]
Hydrazine condensationPyrazole derivativesAcid catalysis70-85% [17]
Hantzsch synthesisPyridine frameworksAmmonium salts60-75% [14]
Feist-BenaryFuran derivativesBasic conditions65-80% [14]

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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